molecular formula C20H19N3O3 B2689737 N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide CAS No. 2034305-74-1

N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide

Cat. No. B2689737
CAS RN: 2034305-74-1
M. Wt: 349.39
InChI Key: JLURWEOIDRELKU-UHFFFAOYSA-N
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Description

The compound is a derivative of bipyridine, which is a type of organic compound with two pyridine rings . Bipyridine compounds are often used as ligands in coordination chemistry . The “N-([2,4’-bipyridin]-4-ylmethyl)” part of the name suggests that the compound has a bipyridine group attached to a methyl group (a carbon atom with three hydrogen atoms). The “2,4-dimethoxybenzamide” part suggests that the compound also contains a benzamide group with methoxy groups attached to the 2 and 4 positions of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bipyridine and benzamide components would likely contribute significantly to the structure. Bipyridine is a planar molecule, and its nitrogen atoms can form coordination bonds with metals . Benzamide is a solid that is soluble in many organic solvents .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups it contains. Bipyridine compounds are known to participate in various types of reactions, including coordination reactions with metals . Benzamides can undergo reactions such as hydrolysis and aminolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Some general properties of bipyridine and benzamide might apply, such as solubility in organic solvents .

Mechanism of Action

The mechanism of action of N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide involves its ability to inhibit the activity of certain enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in a variety of cellular processes, including DNA repair and telomere maintenance. By inhibiting these enzymes, this compound can disrupt these processes and potentially lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective properties, this compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide. One area of interest is in the development of new cancer treatments that utilize this compound or similar compounds. Additionally, further research is needed to fully understand the potential neuroprotective properties of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, there is potential for the development of new anti-inflammatory drugs based on the properties of this compound.

Synthesis Methods

The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-bromomethyl-2,2'-bipyridine, followed by reduction with sodium borohydride and subsequent treatment with acetic anhydride. This process results in the formation of this compound, which can be purified through various methods such as column chromatography.

Scientific Research Applications

N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2,4-dimethoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-16-3-4-17(19(12-16)26-2)20(24)23-13-14-5-10-22-18(11-14)15-6-8-21-9-7-15/h3-12H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLURWEOIDRELKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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